molecular formula C16H17NO2 B13939187 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

Cat. No.: B13939187
M. Wt: 255.31 g/mol
InChI Key: QGHWUXHTBOODPJ-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid is a non-natural amino acid derivative designed for advanced chemical and pharmacological research. Its core structure, featuring a biphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Researchers can utilize this compound in the synthesis of complex molecules, particularly as a key intermediate for potential TRPV1 receptor antagonists, given that similar 2-(diaryl)propanoic acid derivatives have shown potent activity in this area . The extended aromatic system may enhance hydrophobic interactions within protein binding sites, which can be critical for modulating protein-protein interactions or enzyme activity. This compound is provided for research applications only, including drug discovery, biochemical probing, and as a precursor in the synthesis of specialized pharmaceuticals. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)

InChI Key

QGHWUXHTBOODPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid typically involves:

  • Construction or introduction of the biphenyl moiety with the 4-methyl substitution.
  • Formation of the amino acid backbone, often starting from phenylalanine or related precursors.
  • Functional group transformations such as nitration, amination, and protection/deprotection steps to control reactivity and stereochemistry.

Nitration and Amination of Phenylalanine Derivatives

A key method involves starting from (L)- or (D)-phenylalanine, which undergoes nitration to introduce a nitro group on the aromatic ring, followed by conversion of the nitro group to an alkylamino substituent. This method is described in patent US5969179A, which relates to preparing enantiomeric forms of 2-amino-3-(4-alkylaminophenyl)propanoic acids:

  • Step 1: Nitration of phenylalanine derivatives using nitric acid in sulfuric acid medium at low temperatures (-10 to -20°C) to yield 4-nitrophenylalanine derivatives.
  • Step 2: Protection of the amino group to prevent side reactions.
  • Step 3: Reduction or substitution of the nitro group to introduce the alkylamino group, such as a methylamino group.
  • Step 4: Deprotection to yield the final amino acid with the desired substitution.

This approach allows for stereochemical control and high purity of the product.

Hydrolysis of Nitrile Precursors

Another synthetic route involves hydrolysis of nitrile precursors to the corresponding amino acid:

  • Starting from 2-(4-methylphenyl)propanenitrile or related biphenyl nitriles.
  • Hydrolysis under acidic or basic conditions converts the nitrile group (-CN) into the carboxylic acid (-COOH).
  • This method is applicable for preparing related compounds such as 2-methyl-3-(4-methylphenyl)propanoic acid and can be adapted for biphenyl derivatives.

Resolution and Optical Purity

Optical purity is crucial for biological activity. Methods include:

  • Resolution of racemic mixtures by selective crystallization with chiral acids such as d-camphorsulfonic acid.
  • Use of protecting groups and stereoselective reactions to maintain or induce chirality.

Amino Acid Derivative Synthesis via Michael Addition

Amino acid derivatives bearing substituted phenyl groups can also be synthesized via Michael addition reactions:

  • Reaction of amines (e.g., 4-aminophenol) with activated acrylates or acrylic acid derivatives.
  • Subsequent modifications to introduce or modify aromatic substituents.

Though this method is reported for related hydroxyphenyl amino acids, it provides insight into potential routes for biphenyl amino acids.

Data Tables: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Notes Reference
Nitration HNO3 in H2SO4 -10 to -20 °C Low temp to control regioselectivity
Amino group protection Standard protecting groups (e.g., Boc, Fmoc) Ambient Protect amine before nitration/amination
Nitro to alkylamino Reduction or substitution Ambient to 50 °C Converts nitro to alkylamino group
Deprotection Acid/base treatment Ambient to 50 °C Removes protecting groups without affecting rest
Nitrile hydrolysis Acidic or basic hydrolysis 60 to 100 °C Converts nitrile to carboxylic acid
Optical resolution Crystallization with chiral acids 15 to 25 °C Enhances enantiomeric purity
Michael addition Amine + methyl acrylate or acrylic acid Reflux (80-100 °C) For amino acid derivatives with substituted phenyl

Research Discoveries and Analytical Insights

  • Enantioselective synthesis is critical for biological applications, and protecting group strategies coupled with selective nitration and reduction are well established.
  • Hydrolysis of nitrile intermediates is a versatile method for introducing carboxylic acid functionality in biphenyl amino acids.
  • Optical resolution using chiral acids such as d-camphorsulfonic acid can effectively separate enantiomers of amino acid derivatives.
  • Spectroscopic methods including NMR, IR, and HPLC are essential for confirming structure and purity. For example, ¹H NMR signals for aromatic protons (7.1–7.3 ppm) and amino acid backbone protons (1.2–1.4 ppm) are diagnostic.
  • Impurity profiling using reversed-phase HPLC and LC-MS/MS is recommended to ensure high purity, especially to detect regioisomers and incomplete reaction byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Features
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid C₁₆H₁₇NO₂ 4-(4-Methylphenyl)phenyl 255.31 Biphenyl core with methyl group; enhanced lipophilicity
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 4-Bromophenyl 244.09 Bromine substituent; higher electronegativity, potential halogen bonding
2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 4-Trifluoromethylphenyl 233.19 Strong electron-withdrawing group; improved metabolic stability
(S)-2-Amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid C₁₅H₁₈N₄O₂S Thiazole-linked 4-methyl group 342.39 Thiazole heterocycle; antimycobacterial activity (MIC: 3 μg/mL)
2-Amino-3-(4-biphenylyl)propanoic acid C₁₅H₁₅NO₂ Biphenyl (unsubstituted) 241.29 Lacks methyl group; reduced steric hindrance
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance polarity and metabolic stability, whereas the methyl group in the target compound is electron-donating, possibly favoring π-π stacking interactions .
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., compounds 5a-e and 9a-d) exhibit potent antimycobacterial activity, suggesting that heterocycle integration can enhance bioactivity .
Antimycobacterial Activity:
  • The thiazole ring likely acts as a pharmacophore, enhancing target binding.
Enzyme Inhibition:
  • Kinesin Spindle Protein (KSP) Inhibitors : Triphenylbutanamine analogs (e.g., rac-32) inhibit KSP, highlighting the importance of aromatic stacking interactions. The biphenyl group in the target compound may mimic these interactions, warranting exploration in anticancer research .

Structure-Activity Relationship (SAR) Trends

Substituent Position : Para-substituted phenyl rings (e.g., 4-CF₃, 4-Br) generally enhance target affinity compared to ortho- or meta-substituted analogs .

Heterocycle Integration : Thiazole or tetrazine rings improve antimycobacterial activity, likely by engaging in hydrogen bonding or π-stacking with bacterial enzymes .

Lipophilicity vs. Solubility : Biphenyl derivatives balance lipophilicity for membrane penetration but may require formulation optimization to address poor solubility .

Biological Activity

2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid, also known as a derivative of phenylpropionic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21NO2C_{17}H_{21}NO_2, with a molecular weight of approximately 271.36 g/mol. The structure features an amino group, a propanoic acid moiety, and two aromatic rings, which contribute to its biological activity.

The biological activity of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid can be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, particularly affecting excitatory signaling pathways. This suggests potential applications in neuroprotection and cognitive enhancement.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the aromatic rings enhances binding affinity to these targets.

Anticancer Properties

Recent studies have indicated that derivatives of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid exhibit promising anticancer activity. For instance:

  • Cell Viability Studies : Compounds similar to this structure have been tested against various cancer cell lines, showing significant reductions in cell viability. For example, certain derivatives reduced A549 lung cancer cell viability by over 50% in vitro .
CompoundCell LineViability Reduction (%)
Compound 20A54950%
Compound 29A54931.2%

Antioxidant Activity

The antioxidant properties of this compound are notable, with studies demonstrating its ability to scavenge free radicals effectively. The DPPH radical scavenging assay showed that some derivatives possess comparable antioxidant activity to established antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively:

  • Inhibition of Drug-Resistant Pathogens : Derivatives have shown activity against multidrug-resistant strains such as Candida auris, indicating their potential as new antimicrobial agents .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli8.33 - 23.15 µM
S. aureus5.64 - 77.38 µM
C. albicans16.69 - 78.23 µM

Case Studies

  • Neuroprotective Effects : In animal models of neurodegenerative diseases, compounds similar to 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid have been shown to enhance synaptic plasticity and reduce neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease .
  • Anticancer Research : A study evaluated a series of derivatives against non-small cell lung cancer (NSCLC) cell lines, revealing that specific substitutions on the phenyl rings significantly enhanced anticancer efficacy .

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